5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO3S3/c1-17-7(8-2-4-10(13)18-8)6-14-20(15,16)11-5-3-9(12)19-11/h2-5,7,14H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJBWHXNULMXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(S1)Br)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Bromothiophene-2-Sulfonyl Chloride
Methodology :
- Sulfonation : 2-Bromothiophene is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 4 hours to yield 5-bromothiophene-2-sulfonic acid.
- Chlorination : The sulfonic acid intermediate reacts with thionyl chloride (SOCl₂) in the presence of catalytic dimethylformamide (DMF) at reflux (70°C) for 2 hours.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C (sulfonation), 70°C (chlorination) |
| Yield | 78–82% |
Characterization :
Synthesis of 2-(5-Chlorothiophen-2-yl)-2-Methoxyethylamine
Methodology :
- Step 1 : 5-Chlorothiophene-2-carbaldehyde undergoes a Strecker reaction with ammonium chloride and potassium cyanide in methanol to form 2-(5-chlorothiophen-2-yl)-2-methoxyacetonitrile.
- Step 2 : The nitrile is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to yield the primary amine.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Methanol (Step 1), THF (Step 2) |
| Temperature | 25°C (Step 1), 0°C (Step 2) |
| Yield | 65–70% |
Characterization :
Coupling of Intermediates to Form Target Compound
Sulfonamide Formation
Methodology :
5-Bromothiophene-2-sulfonyl chloride (1.2 eq) is reacted with 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine (1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (2.5 eq) is added to scavenge HCl, and the mixture is stirred at 0°C for 1 hour, followed by 24 hours at room temperature.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0°C → 25°C |
| Yield | 85–90% |
Purification :
Alternative Pathway: One-Pot Synthesis
Methodology :
A modified approach involves in situ generation of the sulfonyl chloride from 5-bromothiophene-2-sulfonic acid using phosphorus pentachloride (PCl₅) in DCM, followed by direct coupling with the amine. This method reduces isolation steps but requires stringent moisture control.
Key Data :
Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group to amines.
Substitution: Halogen exchange reactions, particularly involving the bromine and chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as sodium iodide (NaI) in acetone.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Iodinated thiophenes.
Scientific Research Applications
5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Diversity: The target compound’s methoxyethyl-chlorothiophene substituent distinguishes it from analogs with cyclohexanone (Compound 9) or sulfamoylphenyl groups (Compound ).
- Synthetic Efficiency : Compound 9 achieves an 81% yield via conjugate addition, suggesting that ketone-containing derivatives may be more synthetically accessible than those requiring Suzuki coupling .
Antimicrobial and Enzyme Inhibition:
- Target Compound : While direct biological data are unavailable, structurally related 5-bromo-N-alkylthiophene-2-sulfonamides exhibit urease inhibition (IC₅₀ values: 12–45 µM) and antibacterial activity against E. coli and S. aureus . The methoxyethyl group may enhance cellular uptake compared to bulkier substituents.
- Compound 9: No specific activity reported, but the cyclohexanone group could facilitate H-bonding with enzyme active sites, a feature exploited in protease inhibitors .
- Compound : The triazole moiety may confer antifungal or antiviral activity due to its prevalence in medicinal chemistry, though evidence is lacking.
Physicochemical Properties:
- Solubility : The methoxyethyl chain in the target compound likely improves solubility in polar solvents compared to the sulfamoylphenyl group in , which is highly polar but may form strong intermolecular interactions.
Biological Activity
5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs) and its antimicrobial properties. This article reviews the synthesis, biological activity, and research findings associated with this compound.
Synthesis
The synthesis of 5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide typically involves the reaction of 5-bromothiophene-2-sulfonamide with various alkyl or aryl halides. The introduction of the methoxyethyl group and chlorothiophene moiety enhances the compound's biological activity.
Inhibition of Carbonic Anhydrases
Research has shown that derivatives of thiophene sulfonamides exhibit significant inhibitory activity against various isoforms of carbonic anhydrases, which are important for numerous physiological processes including acid-base balance and respiration. Specifically, studies indicate:
- Human Carbonic Anhydrase Isoforms : The compound was tested against human isoforms hCA I, hCA II, hCA IX, and hCA XII. It demonstrated effective inhibition in the subnanomolar to nanomolar range for hCA II and tumor-associated isoforms, while showing weaker inhibition for hCA I .
| Isoform | Inhibition Range (nM) |
|---|---|
| hCA I | 683 - 4250 |
| hCA II | Subnanomolar |
| hCA IX | Subnanomolar |
| hCA XII | Subnanomolar |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against clinically relevant strains. A study reported that derivatives of thiophene sulfonamides exhibited potent activity against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147, with minimum inhibitory concentrations (MIC) as low as 0.39 µg/mL .
Case Studies and Research Findings
- Inhibition Studies : A detailed investigation into the structure-activity relationship (SAR) revealed that modifications in the thiophene ring and sulfonamide group significantly influenced the inhibitory potency against carbonic anhydrases. High-resolution X-ray crystallography helped elucidate the binding interactions between the enzyme and the inhibitors .
- Antimicrobial Efficacy : In a clinical context, compounds derived from 5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide were tested against various bacterial strains. The results indicated that these compounds not only inhibited growth but also showed bactericidal activity at low concentrations, making them potential candidates for treating resistant bacterial infections .
- Mechanistic Insights : In-silico studies provided insights into the binding affinity and interaction patterns of these compounds with target proteins extracted from resistant bacterial strains. Molecular docking studies revealed crucial hydrogen bonds and hydrophobic interactions contributing to their biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
